molecular formula C19H23NO3 B251504 2-(4-sec-butylphenoxy)-N-(2-methoxyphenyl)acetamide

2-(4-sec-butylphenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No. B251504
M. Wt: 313.4 g/mol
InChI Key: CWOBUKMKUWIUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-sec-butylphenoxy)-N-(2-methoxyphenyl)acetamide, commonly known as BMS-986165, is a small molecule inhibitor that has gained attention in the field of scientific research due to its potential therapeutic applications. It was first synthesized by Bristol-Myers Squibb in 2016 and has since been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

BMS-986165 inhibits the activity of TYK2 by binding to its active site, preventing it from phosphorylating downstream signaling molecules. This results in the downregulation of pro-inflammatory cytokines, such as IL-12 and IL-23, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce the severity of psoriasis in clinical trials, with a significant improvement in the Psoriasis Area and Severity Index (PASI) score. It has also been shown to reduce joint inflammation and improve joint function in patients with rheumatoid arthritis. In addition, BMS-986165 has been shown to have a favorable safety profile, with no serious adverse events reported in clinical trials.

Advantages and Limitations for Lab Experiments

BMS-986165 has several advantages for laboratory experiments, including its high purity and reliability. However, it also has some limitations, such as its high cost and limited availability, which may restrict its use in some research settings.

Future Directions

There are several future directions for research on BMS-986165, including its potential use in other autoimmune diseases, such as multiple sclerosis and lupus. Further studies are also needed to investigate the long-term safety and efficacy of BMS-986165 in clinical trials. In addition, the development of more potent and selective TYK2 inhibitors may lead to the discovery of new therapeutic targets for autoimmune diseases.
In conclusion, BMS-986165 has shown promising results in the treatment of autoimmune diseases, and its mechanism of action and physiological effects have been extensively studied. Further research is needed to explore its potential therapeutic applications and to optimize its use in clinical settings.

Synthesis Methods

The synthesis of BMS-986165 involves several steps, including the reaction of 4-sec-butylphenol with 2-chloro-N-(2-methoxyphenyl)acetamide, followed by purification and isolation of the final product. This method has been optimized to produce high yields of pure BMS-986165, making it a reliable source for laboratory experiments.

Scientific Research Applications

BMS-986165 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of TYK2, a kinase that plays a crucial role in the immune response and inflammation. This makes BMS-986165 a promising candidate for the treatment of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and Crohn's disease.

properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H23NO3/c1-4-14(2)15-9-11-16(12-10-15)23-13-19(21)20-17-7-5-6-8-18(17)22-3/h5-12,14H,4,13H2,1-3H3,(H,20,21)

InChI Key

CWOBUKMKUWIUGV-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.